Cbz-Gly-Gly-DL-Leu-AMC

Catalog No.
S12780282
CAS No.
M.F
C28H32N4O7
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Gly-Gly-DL-Leu-AMC

Product Name

Cbz-Gly-Gly-DL-Leu-AMC

IUPAC Name

benzyl N-[2-[[2-[[4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Molecular Formula

C28H32N4O7

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)

InChI Key

WWRUTMQQQWGCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Cbz-Gly-Gly-DL-Leu-AMC, also known as Z-Gly-Gly-Leu-AMC, is a synthetic fluorogenic substrate primarily used in biochemical assays to study proteolytic activity. The compound consists of a sequence of amino acids: two glycine residues, one leucine residue, and is modified with a benzyloxycarbonyl (Cbz) protecting group at the amino terminus. The addition of the 7-amido-4-methylcoumarin (AMC) moiety allows for fluorescence detection upon cleavage by specific proteases, making it valuable in enzyme kinetics and protease activity assays.

  • Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of the constituent amino acids—glycine and leucine. Hydrolysis can be catalyzed by proteolytic enzymes or through chemical means using reagents like hydrochloric acid or sodium hydroxide.
  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives when treated with oxidizing agents such as hydrogen peroxide.
  • Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through various

Cbz-Gly-Gly-DL-Leu-AMC is particularly noted for its role as a substrate for several proteases, including:

  • Chymotrypsin-like activity of the 20S proteasome: It serves as a sensitive substrate for detecting the enzymatic activity of this complex .
  • Subtilisins: The compound is cleaved by subtilisin enzymes, which are serine proteases used in various industrial applications .
  • ClpP protease from Mycobacterium tuberculosis: It is also recognized as a substrate for this specific bacterial protease, making it relevant in studies related to tuberculosis .

The synthesis of Cbz-Gly-Gly-DL-Leu-AMC typically involves solid-phase peptide synthesis (SPPS). The general steps include:

  • Resin Preparation: The process begins with loading a resin with the C-terminal amino acid, leucine.
  • Deprotection and Coupling:
    • The amino group of leucine is deprotected.
    • Glycine is coupled using coupling reagents such as dicyclohexylcarbodiimide or 1-hydroxybenzotriazole.
    • This process is repeated for the second glycine residue.
  • Final Deprotection: After synthesizing the peptide chain, the benzyloxycarbonyl protecting group is removed to yield the free peptide conjugated with AMC .

Cbz-Gly-Gly-DL-Leu-AMC has several applications in biochemical research:

  • Protease Activity Assays: Its primary use is in detecting and quantifying protease activity in various biological samples.
  • Enzyme Kinetics Studies: It helps in understanding the kinetics of enzyme-substrate interactions due to its fluorescent properties.
  • Drug Development: The compound can be utilized in screening potential inhibitors of proteolytic enzymes involved in various diseases, including cancer and infectious diseases .

Interaction studies involving Cbz-Gly-Gly-DL-Leu-AMC focus on its binding and cleavage by different proteases. Research indicates that this compound exhibits specificity towards certain enzymes, which can be quantitatively measured using fluorescence assays. This specificity allows for detailed studies on enzyme mechanisms and substrate preferences.

Several compounds share structural similarities with Cbz-Gly-Gly-DL-Leu-AMC. Here are some notable examples:

Compound NameDescriptionUnique Features
Z-Gly-OHA simpler peptide with only one glycine residueLess complex than Cbz-Gly-Gly-DL-Leu-AMC
Z-Gly-Gly-OHA dipeptide containing two glycine residuesLacks the leucine residue
Z-Gly-Gly-Leu-AMCA fluorogenic substrate similar to Cbz-Gly-Gly-DL-Leu-AMCUsed specifically for studying proteasome activity
Glycine 7-amido-4-methylcoumarinA simpler fluorogenic compoundDoes not contain additional amino acids

The uniqueness of Cbz-Gly-Gly-DL-Leu-AMC lies in its specific sequence of glycine and leucine, which contributes to its distinct reactivity and stability compared to simpler peptides. Its ability to serve as a substrate for multiple proteases enhances its utility in biochemical research .

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

536.22709937 g/mol

Monoisotopic Mass

536.22709937 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-09

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